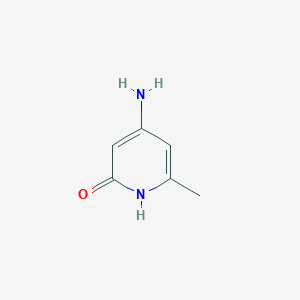

4-Amino-2-hydroxy-6-methylpyridine

Overview

Description

“4-Amino-2-hydroxy-6-methylpyridine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . It is an aminopyrimidine compound having its amino group at position 2 and hydroxy and methyl substituents at positions 4 and 6 respectively .

Synthesis Analysis

The synthesis of “4-Amino-2-hydroxy-6-methylpyridine” involves several steps. The synthesis of related compounds has been reported in the literature . For instance, 2-amino-4-methylpyridinium-4-hydroxybenzolate crystals were grown by a slow solvent evaporation (SSE) method .

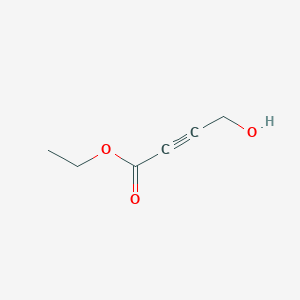

Molecular Structure Analysis

The molecular structure of “4-Amino-2-hydroxy-6-methylpyridine” can be represented by the formula C5H7N3O . The molecular weight of this compound is 125.1286 . The InChI representation of the molecule is InChI=1S/C5H7N3O/c1-3-2-4 (9)8-5 (6)7-3/h2H,1H3, (H3,6,7,8,9) .

Scientific Research Applications

Synthesis and Characterization

4-Amino-2-hydroxy-6-methylpyridine derivatives have been explored for their potential in various scientific applications, including as building blocks in organic synthesis and in the development of imaging agents. For instance, structure-activity relationship studies of novel 4-aminopyridine potassium channel blockers reveal potential for therapy and imaging applications. These derivatives demonstrate variable potency in blocking voltage-gated potassium channels, indicating their utility in neurological research and potential therapeutic applications (Rodríguez-Rangel et al., 2020).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition properties. In a study focusing on 2-amino-4-methylpyridine, it was demonstrated that the molecule can significantly inhibit the corrosion of mild steel in acidic environments. This effect is attributed to the adsorption of the compound on the steel surface, which is primarily physical and follows the Langmuir isotherm model. This application highlights the compound's potential in materials science, especially in protecting metals against corrosion (Mert et al., 2014).

Enzyme Inhibition Studies

Compounds related to 4-Amino-2-hydroxy-6-methylpyridine have been synthesized and evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes. These studies are crucial in medicinal chemistry, as enzyme inhibitors play a significant role in the treatment of various diseases. The synthesized compounds demonstrated effective inhibitory activities, suggesting their potential as therapeutic agents (Yenikaya et al., 2011).

Material Science Applications

In materials science, derivatives of 4-Amino-2-hydroxy-6-methylpyridine have been used in the synthesis and characterization of novel complexes, which have applications in catalysis and as functional materials. For example, synthesis and complexation studies of tosylated 4-aminopyridine with Ni(II) and Fe(II) ions explored its utility in developing new materials with potential applications in the pharmaceutical and chemical industries (Orie et al., 2021).

Mechanism of Action

Target of Action

It is known to be a pyridine derivative, which are often used as building blocks in the synthesis of various pharmaceutical compounds .

Mode of Action

As a pyridine derivative, it may interact with its targets through its amino and hydroxyl groups . The presence of these functional groups can lead to various types of chemical reactions, such as nucleophilic substitution .

Biochemical Pathways

Pyridine derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

It is known that the compound is soluble in strongly polar organic solvents and exhibits significant basicity due to the presence of an amino group . These properties could influence its bioavailability.

Result of Action

As a pyridine derivative, it may be involved in a variety of biological processes depending on its specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .

properties

IUPAC Name |

4-amino-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHIXXHBMJEWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434788 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxy-6-methylpyridine | |

CAS RN |

33259-25-5 | |

| Record name | 4-Amino-2-hydroxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methyl-5-[(phenylmethyl)thio]-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B1610024.png)

![1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1610027.png)

![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)

![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)